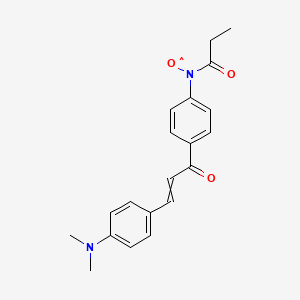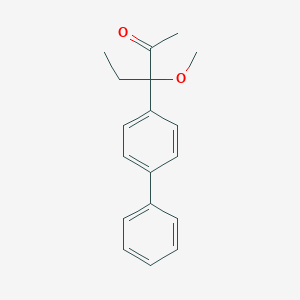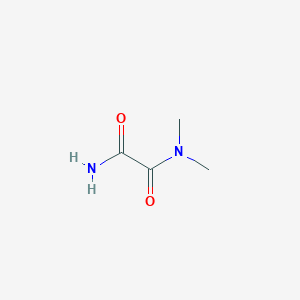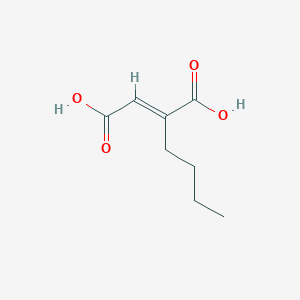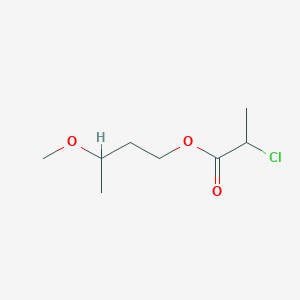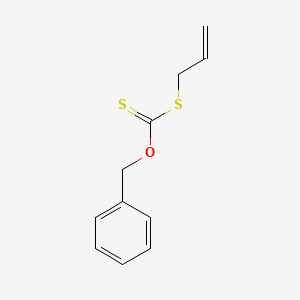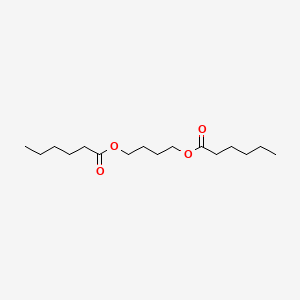
Butane-1,4-diyl dihexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butane-1,4-diyl dihexanoate is an organic compound that belongs to the class of esters It is formed by the esterification of butane-1,4-diol with hexanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,4-diyl dihexanoate typically involves the esterification reaction between butane-1,4-diol and hexanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, which are essential for maintaining the reaction conditions required for esterification. The use of continuous flow reactors also enables better control over the reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Butane-1,4-diyl dihexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of butane-1,4-diol and hexanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester and alcohol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Butane-1,4-diol and hexanoic acid.
Transesterification: A different ester and alcohol.
Oxidation: Corresponding carboxylic acids.
Applications De Recherche Scientifique
Butane-1,4-diyl dihexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential role in biochemical pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of polymers, coatings, and plasticizers.
Mécanisme D'action
The mechanism of action of butane-1,4-diyl dihexanoate involves its interaction with specific molecular targets and pathways. In biochemical systems, the ester bond can be hydrolyzed by esterases, releasing butane-1,4-diol and hexanoic acid. These products can then participate in various metabolic pathways, influencing cellular functions and processes.
Comparaison Avec Des Composés Similaires
Butane-1,4-diyl dihexanoate can be compared with other similar compounds, such as:
Butane-1,4-diyl diacetate: Similar ester with acetic acid instead of hexanoic acid.
Hexane-1,6-diyl dihexanoate: Similar ester with hexane-1,6-diol instead of butane-1,4-diol.
Uniqueness
This compound is unique due to its specific esterification of butane-1,4-diol with hexanoic acid, which imparts distinct chemical and physical properties compared to other esters.
Propriétés
Numéro CAS |
1572-77-6 |
|---|---|
Formule moléculaire |
C16H30O4 |
Poids moléculaire |
286.41 g/mol |
Nom IUPAC |
4-hexanoyloxybutyl hexanoate |
InChI |
InChI=1S/C16H30O4/c1-3-5-7-11-15(17)19-13-9-10-14-20-16(18)12-8-6-4-2/h3-14H2,1-2H3 |
Clé InChI |
QHBWOETXANVQER-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)OCCCCOC(=O)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


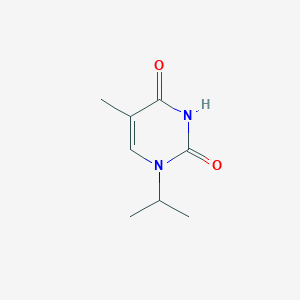
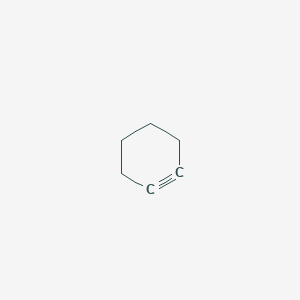

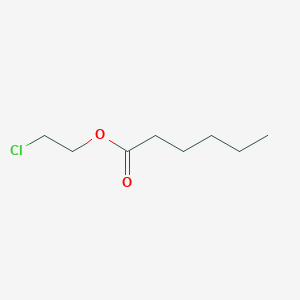
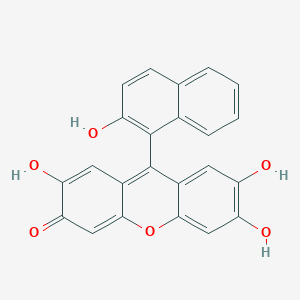
![4-{[(2-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine](/img/structure/B14742767.png)
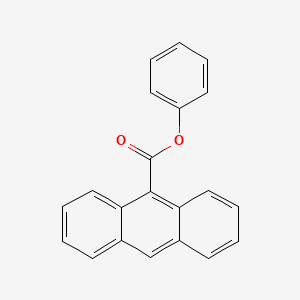
![(1R,2S,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14742774.png)
